molecular formula C9H15ClO3 B051669 1-Chloroethyl Cyclohexyl Carbonate CAS No. 99464-83-2

1-Chloroethyl Cyclohexyl Carbonate

Cat. No. B051669
CAS RN: 99464-83-2
M. Wt: 206.66 g/mol
InChI Key: ONZWFHWHTYZZLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related compounds, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, shows the formation of 2-chloroethanol through chemical degradation under physiological conditions, suggesting a pathway involving the loss of the N-3 hydrogen as a proton, leading to the formation of isocyanate and 2-chloroethyldiazene hydroxide intermediates (Reed et al., 1975). Additionally, synthesis methods for related carbonates from cyclohexene oxide and carbon dioxide have been explored, showing effective catalysis and conversion rates (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of similar nitrosoureas has been determined by x-ray diffraction, revealing significant asymmetry in carbon-nitrogen bonds and a chair conformation for the cyclohexyl ring, which may influence the reactivity and properties of closely related carbonate compounds (Smith et al., 1978).

Chemical Reactions and Properties

Alkylation and carbamoylation intermediates observed in the degradation of nitrosoureas suggest that related carbonate compounds might undergo similar reactions, producing alkylating species and potentially forming carbamate structures (Reed & May, 1975). These reactions are crucial for understanding the chemical behavior and potential applications of 1-chloroethyl cyclohexyl carbonate.

Physical Properties Analysis

Studies on related compounds, such as trichloroethyl carbonate, offer insights into the solubility, crystallinity, and pharmacological comparisons, suggesting that similar carbonates may share these physical characteristics, which are essential for their application in various fields (Caldwell et al., 1967).

Chemical Properties Analysis

The reactivity of dimethyl carbonate (DMC) and its use as an eco-friendly alternative for methylation and carbonylation processes provide a framework for understanding the chemical properties of related carbonate compounds. DMC's tunable reactivity, depending on temperature, suggests that 1-chloroethyl cyclohexyl carbonate might also exhibit versatile chemical behaviors under different conditions (Tundo & Selva, 2002).

Scientific Research Applications

  • Pharmacokinetics and Biotransformation : The compound's absorption, distribution, excretion, and biotransformation were studied in various animals. It was found to be lipid-soluble and rapidly degraded in plasma, primarily excreted by kidneys, with significant biliary secretion and reabsorption. This research is crucial for understanding the drug's behavior in living organisms (Oliverio et al., 1970).

  • Chemical Degradation and Alkylating Properties : Studies on the chemical degradation of the compound have indicated the formation of various degradation products, including 2-chlorethanol, acetaldehyde, and vinyl chloride. The findings suggest the formation of an alkylating species, possibly as a 2-chloroethyl carbonium ion (Reed et al., 1975).

  • Binding to Cellular Components : Research has shown that the compound binds to proteins in cell nuclei, particularly modifying histones. This interaction is important for understanding the molecular mechanism of the compound's action (Woolley et al., 1976).

  • Interaction with Nucleic Acids and Proteins : The compound's interaction with nucleic acids and proteins was studied, revealing extensive binding to proteins but negligible binding to nucleic acids. This may reflect a dual capacity of the drug for modifying cellular proteins and nucleic acids (Cheng et al., 1972).

  • Synthesis for Radiopharmaceuticals : The compound has been used in the synthesis of radiopharmaceuticals. For instance, a study described the synthesis of a new orally active cephalosporin labeled with carbon-14 (Watanabe et al., 1988).

  • Molecular Structure Analysis : Understanding the molecular structure of related compounds, such as MeCCNU, helps in the development of effective antitumor agents (Smith et al., 1978).

  • Clinical Studies in Cancer Treatment : Clinical tolerance and effectiveness of related compounds, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, were explored in cancer patients, highlighting its potential in anticancer therapy (Hansen et al., 1971).

Safety And Hazards

1-Chloroethyl Cyclohexyl Carbonate is classified as a dangerous substance. It causes severe skin burns and eye damage (H314), and is a combustible liquid (H227) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1-chloroethyl cyclohexyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZWFHWHTYZZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OC1CCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459428
Record name 1-Chloroethyl Cyclohexyl Carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroethyl Cyclohexyl Carbonate

CAS RN

99464-83-2
Record name 1-Chloroethyl cyclohexyl carbonate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro-1-ethylcyclohexyl carbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloroethyl Cyclohexyl Carbonate
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Record name chloro-1-ethylcyclohexyl carbonate
Source European Chemicals Agency (ECHA)
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Record name Carbonic acid, 1-chloroethyl cyclohexyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

9.15 g of cyclohexanol was dissolved in 150 mL of methylene chloride, to which 7.4 mL of pyridine was added followed by dropwise addition of 10 mL of 1-chloroethyl chloroformate in an ice bath, and this mixture was stirred for 2 hours at room temperature. Then, a sodium chloride solution was added to the reaction mixture and the organic phase was separated therefrom. After the resultant organic phase was dried over anhydrous magnesium sulfate, the solvent was distilled out under reduced pressure to yield 18.6 g of 1-chloroethyl cyclohexyl carbonate as colorless oil. 5.00 g of this 1-chloroethyl cyclohexyl carbonate was dissolved in 150 mL of acetonitrile, to which 16.3 g of sodium iodide was added, and this mixture was stirred for one hour at 60° C. The mixture was cooled to room temperature, followed by concentration thereof under reduced pressure, and then insoluble substances were filtered out therefrom by adding diethyl ether to the residue. The resultant filtrate was concentrated under reduced pressure to yield 5.90 g of cyclohexyl 1-iodoethyl carbonate as red oil.
Quantity
9.15 g
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reactant
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150 mL
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7.4 mL
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10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In a manner similar to the method described in Example 3, 1-chloroethyl chloroformate (Oakwood Products, 1.99 g, 1.5 mL, 13.9 mmol) was reacted with cyclohexanol (Alfa Aesar, 1.33 g, 1.4 mL, 13.3 mmol) and pyridine (1.27 g, 1.3 mL, 16.1 mmol) in methylene chloride (11 mL) at −78° C. for 3 h to give 1-chloroethyl cyclohexyl carbonate. A portion of 1-chloroethyl cyclohexyl carbonate (253 mg, 1.22 mmol) was then reacted with chiral 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido)-3-methoxybenzoic acid (150.3 mg, 0.244 mmol) in the presence of cesium carbonate (487.4 mg, 1.5 mmol) in dimethylformamide (5 mL) overnight to give, after flash chromatography purification (hexane/ethyl acetate, 80/20 to 20/80), 1-(cyclohexyloxycarbonyloxy)ethyl 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido)-3-methoxybenzoate (135.4 mg, 70% yield). MS (ES+) m/z calcd. for C40H44Cl2F2N3O7: [(M+H)+]: 786, found: 786
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
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Quantity
11 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1.83 g of cyclohexanol and 1.45 g of pyridine in 30 ml of methylene chloride is cooled to -78° C. and, with stirring, 2.0 ml of 1-chloroethyl chloroformate is added dropwise to the solution over a period of 10 minutes. After completion of addition, the cold bath is removed. The mixture is stirred at room temperature for 16 hours, washed with three 30-ml portions of saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent is then distilled off under reduced pressure to give 3.31 g (yield 88%) of the title compound as colorless oil.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloroethyl Cyclohexyl Carbonate
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1-Chloroethyl Cyclohexyl Carbonate

Citations

For This Compound
12
Citations
A Testen, M Plevnik, B Štefane, I KRALJ CIGIĆ - Acta Pharmaceutica, 2019 - hrcak.srce.hr
… Srinivasarao, Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance, Int. …
Number of citations: 1 hrcak.srce.hr
T Nishimura, Y Yoshimura, A Miyake… - The Journal of …, 1987 - jstage.jst.go.jp
… reduced pressure to afford 1-chloroethyl cyclohexyl carbonate (7d) as a colorless oil in … Cyclohexyl 1-Iodoethyl Carbonate (8d): 1-Chloroethyl cyclohexyl carbonate (7d, 1.56 g) and Nal (…
Number of citations: 89 www.jstage.jst.go.jp
P Wang, G Zheng, Y Wang, X Wang, Y Li, W Xiang - Tetrahedron, 2010 - Elsevier
… The compound 18 was saponified to corresponding free acid 19, which was esterified with 1-chloroethyl cyclohexyl carbonate in DMF at 70 C to give ester 20 in 75% yield. Remarkably, …
Number of citations: 21 www.sciencedirect.com
H Urabe, N Miyakoshi, N Ohtake, A Nozoe… - European Journal of …, 2020 - Elsevier
… A mixture of 5 (701 mg, 2.14 mmol), 1-chloroethyl cyclohexyl carbonate 2f (664 mg, 3.21 mmol), sodium iodide (482 mg, 3.21 mmol), potassium carbonate (222 mg, 1.61 mmol) and N,N-…
Number of citations: 6 www.sciencedirect.com
AR POUNIKAR, MJ UMEKAR… - Asian Journal of …, 2020 - researchgate.net
… Candesartan Cilexetil is an Angiotension II receptor antagonist synthesized with the use of 1 chloroethyl cyclohexyl carbonate, which is reported to be potential genotoxic impurity as per …
Number of citations: 10 www.researchgate.net
S Swann, S Bigi - Bioactive Carboxylic Compound Classes …, 2016 - Wiley Online Library
… The ester 35 was subsequently hydrolyzed and alkylated with the 1-chloroethyl cyclohexyl carbonate to form 36, before deprotection of the tetrazole yielded the prodrug candesartan …
Number of citations: 1 onlinelibrary.wiley.com
M Takahashi, I Hirota, T Nakano, T Kotani… - Drug Metabolism and …, 2021 - Elsevier
Carboxylesterase (CES) plays an important role in the hydrolysis metabolism of ester–type drugs and prodrugs. In this study, we investigated the change in the hydrolysis rate of hCE1 …
Number of citations: 3 www.sciencedirect.com
M Seki - Synthesis, 2012 - thieme-connect.com
… A mixture of 20 (3.71 g, 6.99 mmol), 1-chloroethyl cyclohexyl carbonate (1.73 g, 8.4 mmol), K 2 CO 3 (1.54 g, 11.1 mmol), and DMF (20 mL) was stirred at 65 C for 4 h. H 2 O was added …
Number of citations: 30 www.thieme-connect.com
X Chen, X Yang, F Mao, J Wei, Y Xu, B Li, J Zhu… - European Journal of …, 2021 - Elsevier
… The carboxylate intermediates (0.51ág, 0.6ámmol), 1-chloroethyl cyclohexyl carbonate (0.15ág, 0.72ámmol), NaHCO 3 (0.08ág, 0.9ámmol), NaI (0.01ág, 0.09ámmol), DMF (5ámL) were …
Number of citations: 11 www.sciencedirect.com
Y Yoon, JW Lim, J Kim, Y Kim, KH Chun - Bioorganic & Medicinal Chemistry …, 2016 - Elsevier
The aim of our study was to develop ursolic acid (UA) prodrugs in order to overcome UA’s weakness, which has an extremely low bioavailability. UA-medoxomil (NX-201), one of our UA …
Number of citations: 19 www.sciencedirect.com

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